molecular formula C22H34F9NO4 B12765971 11-(F-Butyl)-undecanoyl carnitine CAS No. 142674-37-1

11-(F-Butyl)-undecanoyl carnitine

Cat. No.: B12765971
CAS No.: 142674-37-1
M. Wt: 547.5 g/mol
InChI Key: RNMTZXRXLCKDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(F-Butyl)-undecanoyl carnitine is a synthetic compound that belongs to the class of carnitine derivatives. Carnitine is a naturally occurring compound that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. The addition of the 11-(F-Butyl)-undecanoyl group to carnitine enhances its lipophilicity and potentially its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(F-Butyl)-undecanoyl carnitine typically involves the esterification of carnitine with 11-(F-Butyl)-undecanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

11-(F-Butyl)-undecanoyl carnitine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

11-(F-Butyl)-undecanoyl carnitine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 11-(F-Butyl)-undecanoyl group into other molecules.

    Biology: Studied for its potential role in enhancing fatty acid transport and metabolism in cells.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a drug delivery agent.

    Industry: Used in the formulation of dietary supplements and functional foods to enhance energy production and metabolism.

Mechanism of Action

The mechanism of action of 11-(F-Butyl)-undecanoyl carnitine involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their transport across the mitochondrial membrane. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce energy. The 11-(F-Butyl)-undecanoyl group enhances the lipophilicity of the compound, potentially increasing its efficiency in transporting fatty acids.

Comparison with Similar Compounds

Similar Compounds

    Acetyl-L-carnitine: Another carnitine derivative with an acetyl group.

    Propionyl-L-carnitine: Contains a propionyl group instead of the 11-(F-Butyl)-undecanoyl group.

    L-carnitine: The parent compound without any additional functional groups.

Uniqueness

11-(F-Butyl)-undecanoyl carnitine is unique due to the presence of the 11-(F-Butyl)-undecanoyl group, which enhances its lipophilicity and potentially its biological activity. This modification may improve its ability to transport fatty acids into the mitochondria and increase its therapeutic potential in metabolic disorders.

Properties

CAS No.

142674-37-1

Molecular Formula

C22H34F9NO4

Molecular Weight

547.5 g/mol

IUPAC Name

3-(12,12,13,13,14,14,15,15,15-nonafluoropentadecanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C22H34F9NO4/c1-32(2,3)15-16(14-17(33)34)36-18(35)12-10-8-6-4-5-7-9-11-13-19(23,24)20(25,26)21(27,28)22(29,30)31/h16H,4-15H2,1-3H3

InChI Key

RNMTZXRXLCKDRN-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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